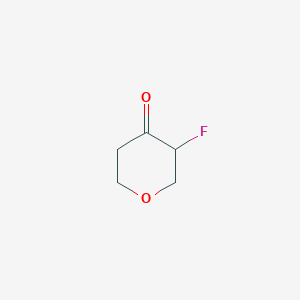

3-Fluorodihydro-2H-pyran-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluorooxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORMSHMHGGKSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634788 | |

| Record name | 3-Fluorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624734-19-6 | |

| Record name | 3-Fluorooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorooxan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluorodihydro-2H-pyran-4(3H)-one spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 3-Fluorodihydro-2H-pyran-4(3H)-one

Introduction

This compound is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[1] As a versatile building block, a thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in the synthesis of novel pharmaceutical agents.

This technical guide provides a comprehensive, predictive analysis of the spectroscopic profile of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, this guide leverages fundamental spectroscopic principles and comparative data from analogous structures to construct a reliable, predictive dataset. This approach offers researchers a robust framework for the identification, characterization, and quality control of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and stereochemistry.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to exhibit distinct signals for the seven protons in the molecule, distributed across five unique chemical environments. The presence of the fluorine atom and the adjacent carbonyl and ether functionalities will significantly influence the chemical shifts and coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

| H-3 | 4.8 - 5.1 | ddd | JH3-F3 ≈ 48 (geminal), JH3-H2ax ≈ 8-10, JH3-H2eq ≈ 3-5 |

| H-2 (axial) | 3.8 - 4.0 | m | JH2ax-H2eq ≈ 12-14, JH2ax-H3 ≈ 8-10 |

| H-2 (equatorial) | 4.1 - 4.3 | m | JH2eq-H2ax ≈ 12-14, JH2eq-H3 ≈ 3-5 |

| H-5 (2H) | 2.5 - 2.8 | m | |

| H-6 (2H) | 3.9 - 4.2 | m |

Causality Behind Predictions:

-

H-3: This proton is directly attached to the same carbon as the fluorine atom, resulting in a significant downfield shift and a large geminal coupling constant (JH3-F3) of approximately 48 Hz. It will also couple to the two protons on C-2, resulting in a doublet of doublet of doublets (ddd).

-

H-2 Protons: These protons are diastereotopic due to the chiral center at C-3. They are adjacent to the ether oxygen, which shifts them downfield. They will exhibit a geminal coupling to each other and vicinal couplings to H-3.

-

H-5 Protons: These protons are alpha to the carbonyl group, which deshields them, leading to a downfield shift compared to a simple alkane.

-

H-6 Protons: These protons are adjacent to the ether oxygen, resulting in a downfield shift.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Predicted C-F Coupling Constant (J) Hz |

| C-4 (C=O) | 205 - 210 | ²JC4-F3 ≈ 20-30 |

| C-3 | 88 - 92 | ¹JC3-F3 ≈ 180-200 |

| C-2 | 68 - 72 | ²JC2-F3 ≈ 20-30 |

| C-6 | 65 - 69 | ³JC6-F3 ≈ 5-10 |

| C-5 | 35 - 40 | ³JC5-F3 ≈ 5-10 |

Causality Behind Predictions:

-

C-4 (Carbonyl): The carbonyl carbon will appear at a characteristic downfield chemical shift.[2] It will also exhibit a two-bond coupling to the fluorine atom.

-

C-3: This carbon is directly attached to the fluorine atom, causing a significant downfield shift and a very large one-bond C-F coupling constant.[3]

-

C-2 and C-6: These carbons are bonded to the ether oxygen, resulting in their downfield position. C-2 will also show a two-bond C-F coupling.

-

C-5: This carbon is alpha to the carbonyl group.

Predicted ¹⁹F NMR Spectroscopic Data

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom.[4]

| Fluorine Assignment | Predicted Chemical Shift (δ) ppm (relative to CFCl₃) | Predicted Multiplicity |

| F-3 | -190 to -210 | ddd |

Causality Behind Predictions:

-

Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment.[5] For a fluorine atom alpha to a carbonyl group in a cyclic system, a chemical shift in this range is expected.[6]

-

Multiplicity: The fluorine atom will couple to the geminal proton on C-3 and the two vicinal protons on C-2, resulting in a complex multiplet, likely a doublet of doublet of doublets.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

2D NMR: For unambiguous assignment of all signals, 2D correlation experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence, ¹H-¹³C correlation), and HMBC (Heteronuclear Multiple Bond Correlation, long-range ¹H-¹³C correlation) are recommended.

Caption: Predicted NMR spin-spin coupling network for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the ether linkage, and the carbon-fluorine bond.

Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O stretch (ketone) | 1720 - 1740 | Strong |

| C-O-C stretch (ether) | 1100 - 1150 | Strong |

| C-F stretch | 1000 - 1100 | Strong |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

Causality Behind Predictions:

-

C=O Stretch: The carbonyl group of a saturated six-membered ring ketone typically absorbs in this region.[7]

-

C-O-C Stretch: The strong absorption in this region is characteristic of the asymmetric stretching of the ether linkage.

-

C-F Stretch: The C-F stretching vibration gives rise to a strong absorption in the fingerprint region. The exact position can be influenced by the surrounding structure.[8]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₅H₇FO₂[1]

-

Predicted Molecular Ion (M⁺): m/z = 118

Predicted Fragmentation Pattern

The molecule is expected to undergo characteristic fragmentation pathways, including alpha-cleavage and loss of small neutral molecules.

-

[M - HF]⁺ (m/z = 98): Loss of hydrogen fluoride.

-

[M - CO]⁺ (m/z = 90): Loss of carbon monoxide via alpha-cleavage.

-

[M - C₂H₂O]⁺ (m/z = 76): Retro-Diels-Alder type fragmentation.

-

[C₃H₃FO]⁺ (m/z = 74): Alpha-cleavage adjacent to the carbonyl group.

-

[C₂H₄O]⁺ (m/z = 44): Cleavage of the pyran ring.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is likely to induce more fragmentation.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By applying fundamental principles of spectroscopy and drawing comparisons with related structures, a comprehensive and scientifically grounded dataset has been established. This information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this important fluorinated building block. The provided experimental protocols offer guidance for obtaining high-quality spectroscopic data.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. biophysics.org [biophysics.org]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. benchchem.com [benchchem.com]

- 8. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound AldrichCPR 624734-19-6 [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Fluorodihydro-2H-pyran-4(3H)-one

<

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational preferences of 3-Fluorodihydro-2H-pyran-4(3H)-one. As a fluorinated heterocyclic compound, it serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] The strategic incorporation of a fluorine atom into the pyranone scaffold significantly influences its physicochemical properties, including metabolic stability and binding affinity for biological targets.[3][4][5] This guide delves into the nuanced interplay of steric and stereoelectronic effects that govern its three-dimensional architecture. We will explore both experimental and computational methodologies for elucidating its conformational landscape, providing researchers, scientists, and drug development professionals with a foundational understanding of this important molecule.

Introduction: The Significance of Fluorinated Heterocycles in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental scaffolds in a vast array of pharmaceuticals.[1][4][6] Their diverse functionalities and three-dimensional arrangements are critical for effective interaction with biological targets such as enzymes and receptors.[1] In recent decades, the introduction of fluorine into these heterocyclic frameworks has emerged as a powerful strategy in drug design.[3][4][6]

The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart several advantages to drug candidates.[1][4] These include:

-

Enhanced Metabolic Stability: The C-F bond is one of the strongest single bonds in organic chemistry, making it resistant to enzymatic cleavage and increasing the drug's half-life in the body.[1][4]

-

Increased Lipophilicity: Fluorine can modulate a molecule's lipophilicity, which influences its ability to cross cell membranes and reach its target.[1][3]

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, thereby influencing binding interactions.[4][5]

This compound (CAS Number: 624734-19-6) is a prime example of a fluorinated heterocycle with significant potential in pharmaceutical development.[2] Understanding its molecular structure and conformational behavior is paramount for rationally designing novel therapeutics.

Molecular Structure of this compound

The fundamental molecular structure of this compound consists of a six-membered dihydropyran ring containing an oxygen atom, a ketone group at the 4-position, and a fluorine atom at the 3-position.

| Property | Value |

| Chemical Formula | C₅H₇FO₂ |

| Molecular Weight | 118.11 g/mol |

| CAS Number | 624734-19-6 |

| Appearance | Colorless Liquid or Solid |

| Boiling Point | 156.9 °C at 760 mmHg |

Table 1: Physicochemical Properties of this compound.[2]

The presence of the chiral center at the C3 position means that this molecule can exist as two enantiomers, (R)-3-fluorodihydro-2H-pyran-4(3H)-one and (S)-3-fluorodihydro-2H-pyran-4(3H)-one. The specific stereochemistry can have a profound impact on its biological activity.

Conformational Analysis: Unraveling the 3D Architecture

The six-membered dihydropyran ring is not planar and, similar to cyclohexane, adopts puckered conformations to relieve ring strain. The most stable conformations are typically chair and boat forms. The presence of the fluorine atom and the ketone group introduces complex stereoelectronic interactions that dictate the preferred conformation.

Chair Conformations and the Anomeric Effect

The chair conformation is generally the most stable for six-membered rings. In the case of this compound, the fluorine atom at the C3 position can occupy either an axial or an equatorial position.

A key stereoelectronic interaction that influences the conformational equilibrium is the anomeric effect . This effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a saturated heterocyclic ring to prefer an axial orientation, which is counterintuitive from a purely steric perspective.[7] The anomeric effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (in this case, oxygen) and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent, fluorine).[7]

In this compound, a generalized anomeric effect, specifically a nO→σ*C-F interaction, can play a role in stabilizing the conformation where the fluorine atom is axial.[8][9] The magnitude of this effect is influenced by the solvent polarity, with less polar solvents favoring the axial conformer.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. soc.chim.it [soc.chim.it]

- 7. Anomeric effect - Wikipedia [en.wikipedia.org]

- 8. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 10. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one: A Technical Guide for Advancing Drug Discovery

Abstract

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The 3-fluorodihydro-2H-pyran-4(3H)-one core is a valuable heterocyclic building block, poised for elaboration into a diverse array of complex molecules for drug discovery programs.[1] This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the strategic application of electrophilic fluorination. We will delve into the mechanistic underpinnings of the key fluorination step, provide a detailed and validated experimental protocol, and present the requisite characterization data for this important synthetic intermediate.

Introduction: The Significance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules can profoundly influence their biological activity. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability of drug candidates.[2] Heterocyclic compounds, in turn, are prevalent structural motifs in a vast number of pharmaceuticals. The convergence of these two features in fluorinated heterocycles, such as this compound, creates a class of building blocks with immense potential for the development of novel therapeutics.[1]

This compound, with its strategic placement of a fluorine atom alpha to a carbonyl group, serves as a versatile synthon. The ketone functionality allows for a wide range of subsequent chemical transformations, while the fluorine atom can impart desirable properties to the final molecule. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to confidently synthesize this key intermediate.

Synthetic Strategy: The Path to this compound

The most direct and efficient pathway to this compound involves the α-fluorination of the readily available precursor, Dihydro-2H-pyran-4(3H)-one (also known as Tetrahydro-4H-pyran-4-one). This strategy hinges on the application of a suitable electrophilic fluorinating agent.

The Precursor: Dihydro-2H-pyran-4(3H)-one

Dihydro-2H-pyran-4(3H)-one is a commercially available cyclic ketone. For researchers preferring to synthesize it in-house, several methods have been reported, often starting from 1,5-dichloropentan-3-one or through the cyclization of homoallylic alcohols. A common laboratory-scale synthesis involves the acid-catalyzed cyclization of a protected 1,5-dihydroxy-3-pentanone derivative.

The Key Transformation: Electrophilic α-Fluorination

The introduction of the fluorine atom at the 3-position is achieved via an electrophilic fluorination reaction. This class of reaction utilizes a reagent that delivers a formal "F+" equivalent to a nucleophilic carbon center. In the case of a ketone, the nucleophile is the enol or enolate form of the carbonyl compound.

The proposed mechanism for the electrophilic fluorination of Dihydro-2H-pyran-4(3H)-one is depicted below. The ketone first tautomerizes to its enol form, or is converted to its enolate under basic conditions. The electron-rich double bond of the enol/enolate then attacks the electrophilic fluorine atom of the fluorinating agent, leading to the formation of the C-F bond and regeneration of the carbonyl group.

Caption: Proposed mechanism for the electrophilic α-fluorination of Dihydro-2H-pyran-4(3H)-one.

Choice of Fluorinating Agent

Several electrophilic fluorinating reagents are available, with N-fluoro compounds being particularly stable and easy to handle. For the synthesis of this compound, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice due to its commercial availability, high reactivity, and solid, crystalline nature, which simplifies handling. Another common alternative is N-Fluorobenzenesulfonimide (NFSI).

Experimental Protocol

This protocol details the synthesis of this compound from Dihydro-2H-pyran-4(3H)-one using Selectfluor®.

Materials and Equipment:

-

Dihydro-2H-pyran-4(3H)-one

-

Selectfluor®

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Dihydro-2H-pyran-4(3H)-one (1.0 g, 10.0 mmol) and anhydrous acetonitrile (40 mL).

-

Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (3.9 g, 11.0 mmol, 1.1 equivalents) portion-wise over 10 minutes at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

Characterization Data

The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following data serves as a benchmark for the synthesized compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₇FO₂ | |

| Molecular Weight | 118.11 g/mol | |

| CAS Number | 624734-19-6 | |

| Appearance | Colorless liquid or solid | [3] |

| Boiling Point | 156.9 °C at 760 mmHg (predicted) | [1] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum is expected to show complex multiplets for the methylene protons. A key feature would be a doublet of doublets for the proton at the C3 position, with characteristic geminal (²JHF) and vicinal (³JHH) coupling constants.

-

¹³C NMR (CDCl₃): The spectrum should display five distinct carbon signals. The carbonyl carbon (C4) will appear downfield. The carbon bearing the fluorine (C3) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (in the range of 180-250 Hz).

-

¹⁹F NMR (CDCl₃): A single resonance is expected, likely a multiplet due to coupling with adjacent protons.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 118. Subsequent fragmentation patterns would involve the loss of small neutral molecules such as CO, C₂H₄, and HF. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. A supporting information document for a related synthesis reported a racemic sample of 3-fluorotetrahydro-4H-pyran-4-one, confirming its successful preparation in a research context.[5]

Safety Considerations

-

Selectfluor® is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.

-

Acetonitrile is flammable and toxic. Handle in a fume hood and avoid ignition sources.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The synthesis of this compound via electrophilic fluorination of its non-fluorinated precursor is a robust and reliable method for accessing this valuable building block. The protocol outlined in this guide, utilizing the commercially available and easy-to-handle reagent Selectfluor®, provides a clear and reproducible pathway for its preparation. The strategic incorporation of this and other fluorinated heterocycles will undoubtedly continue to be a fruitful endeavor in the quest for novel and improved therapeutics.

References

Biological activity of fluorinated pyranone derivatives

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyranone Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Integration of Fluorine into the Privileged Pyranone Scaffold

The pyranone ring system, a six-membered oxygen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. It is a core structural motif in numerous natural products and synthetic compounds exhibiting a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of the pyranone core allows for extensive chemical modification, enabling the fine-tuning of its biological profile.

A particularly impactful strategy in modern drug design is the incorporation of fluorine atoms into bioactive molecules. Due to its unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—fluorine can profoundly influence a molecule's physicochemical and pharmacological characteristics.[3] Strategic fluorination can enhance:

-

Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, often blocking metabolic pathways and increasing the compound's half-life.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, thereby increasing binding potency.

-

Lipophilicity and Bioavailability: The introduction of fluorine can modulate a molecule's lipophilicity, which is critical for membrane permeability and overall bioavailability.[3][4]

-

Conformational Control: Fluorine substitution can influence molecular conformation, locking the compound into a bioactive shape.

This guide provides a comprehensive overview of the biological activities of fluorinated pyranone derivatives, focusing on their synthesis, mechanisms of action, and therapeutic potential. We will delve into their roles as potent enzyme inhibitors and anticancer agents, supported by detailed experimental protocols and structure-activity relationship (SAR) insights for researchers in drug discovery and development.

Synthetic Pathways to Fluorinated Pyranone Derivatives

The generation of fluorinated pyranone libraries is foundational to exploring their biological potential. A variety of synthetic methodologies have been developed, often involving the cyclization of fluorinated precursors. For instance, a one-pot oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones has proven to be a convenient method for synthesizing 2-aryl-6-(trifluoromethyl)-4-pyrones.[5] These pyrones can then serve as versatile building blocks for constructing other biologically important fluorinated azaheterocycles.[5]

Below is a generalized workflow illustrating a common synthetic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Strategic Imperative of Fluorination in Heterocyclic Drug Discovery: A Technical Guide

Foreword: Beyond the Halogen Glow – A Paradigm Shift in Medicinal Chemistry

The deliberate incorporation of fluorine into heterocyclic scaffolds is no longer a niche tactic in drug discovery; it is a cornerstone of modern medicinal chemistry. This guide moves beyond a superficial acknowledgment of fluorine's "magic" and delves into the nuanced, often counterintuitive, physicochemical and pharmacological consequences of its strategic placement. We will explore the causal relationships between fluorination and a molecule's pharmacokinetic and pharmacodynamic profile, providing a robust framework for rational drug design. This document is intended for the discerning researcher and drug development professional, offering not just data, but actionable insights grounded in mechanistic understanding.

The Fluorine Effect: Deconstructing the Physicochemical Impact on Heterocyclic Scaffolds

The substitution of a hydrogen atom with fluorine, a bioisosteric replacement, sets in motion a cascade of electronic and conformational changes that can profoundly alter a molecule's behavior. While sterically similar to hydrogen (van der Waals radii of 1.47 Å for F vs. 1.20 Å for H), fluorine's extreme electronegativity (3.98 on the Pauling scale) is the primary driver of its transformative effects.[1][2]

Modulation of pKa: A Double-Edged Sword

The introduction of a highly electronegative fluorine atom can significantly lower the pKa of nearby basic nitrogen atoms within a heterocyclic ring, a common feature in many drug classes.[3][4] This reduction in basicity can be a critical advantage, as a less basic molecule is less likely to be protonated at physiological pH, potentially leading to enhanced membrane permeability and oral bioavailability.[3] However, this must be carefully balanced, as excessive pKa reduction can negatively impact solubility or disrupt essential interactions with the target protein. For instance, fluorination of heteroaryl amines has been demonstrated to decrease basicity by as much as 2-3 pKa units.[3]

Lipophilicity and Membrane Permeability: A Context-Dependent Phenomenon

The effect of fluorination on lipophilicity (logP) is highly dependent on the molecular context. While the C-F bond itself is polar, the poor polarizability of the fluorine atom often leads to an increase in overall molecular hydrophobicity.[3] The incorporation of trifluoromethyl (CF3) groups, for example, generally results in a substantial increase in lipophilicity.[3] This enhanced lipophilicity can improve passive diffusion across biological membranes, a desirable trait for many drug candidates.[2] Conversely, in some instances, particularly with monofluorination, a decrease in lipophilicity has been observed.

Conformational Control and Binding Affinity

Beyond its electronic influence, fluorine can exert significant control over molecular conformation through stereoelectronic effects such as the gauche effect.[3] This can pre-organize a molecule into its bioactive conformation, thereby enhancing its binding affinity for the target protein. The ability of fluorine to participate in hydrogen bonds as an electron pair donor can also stabilize crucial drug-receptor interactions.[5]

Enhancing Metabolic Stability: The "Fluorine Shield"

One of the most compelling reasons for incorporating fluorine into heterocyclic drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (approximately 116 kcal/mol) compared to a carbon-hydrogen bond (around 99 kcal/mol), making it significantly more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[2][6]

By strategically placing a fluorine atom at a known site of metabolic vulnerability (a "metabolic soft spot"), medicinal chemists can effectively block or slow down oxidative metabolism.[6] This "metabolic shielding" leads to a longer drug half-life, reduced clearance, and improved bioavailability.[6]

Quantitative Comparison of Metabolic Stability

The following table presents in vitro data from studies directly comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[6]

| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |

| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [6] |

| 32a | 4-Fluoro-indazole analog of UT-155 | >60 | - | Mouse | [6] | |

| Cabozantinib Analogs | Cabozantinib | Non-fluorinated | - | - | - | [7] |

| (+)-JV-976 | Monofluorinated analog | Improved | - | - | [7] |

Case Study: The Impact of Fluorination on Azole Antifungals - Voriconazole vs. Fluconazole

The evolution of azole antifungals provides a compelling real-world example of the strategic application of fluorination. Voriconazole, a second-generation triazole, is a structural analog of fluconazole, with the key difference being the introduction of a fluorinated pyrimidine ring in place of one of the triazole rings. This modification has profound implications for its antifungal activity and clinical utility.

While both drugs inhibit the fungal cytochrome P450 enzyme 14α-demethylase, voriconazole exhibits a broader spectrum of activity, including against fluconazole-resistant strains of Candida.[8] Although direct comparisons of their physicochemical properties are complex, the fluorination in voriconazole is thought to contribute to its enhanced potency.[9][10]

| Property | Fluconazole | Voriconazole |

| Core Heterocycle | Bis-triazole | Fluoropyrimidine, Triazole |

| Antifungal Spectrum | Good, but with notable resistance | Broader, including many fluconazole-resistant strains |

| Clinical Efficacy | Effective against many Candida species | Often effective in refractory candidosis |

Experimental Protocols

Synthesis of a Fluorinated Heterocycle: 5-Fluorouracil

5-Fluorouracil (5-FU) is a cornerstone of cancer chemotherapy and a prime example of a successful fluorinated heterocyclic drug. The following is a representative synthetic protocol.

Objective: To synthesize 5-fluorouracil from uracil.

Materials:

-

Uracil

-

Selectfluor™ (F-TEDA-BF4)

-

Polyphosphoric acid (PPA)

-

Sodium aqueous solution

-

Appropriate solvents and glassware

Procedure:

-

Cyclization: React isothiourea salts with α-fluoro-β-ketoester enolates to generate the pyrimidine skeleton already substituted with fluorine.[11]

-

Electrophilic Fluorination: A more common and less hazardous approach involves the direct fluorination of uracil. Dissolve uracil in a suitable solvent, such as polyphosphoric acid.[11]

-

Add Selectfluor™ portion-wise to the solution while maintaining a controlled temperature.[11]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by carefully adding the reaction mixture to an ice-water slurry.

-

Neutralize the solution with a suitable base (e.g., sodium aqueous solution) to precipitate the crude 5-fluorouracil.[11]

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent to obtain pure 5-fluorouracil.

-

Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

In Vitro Metabolic Stability Assessment: Microsomal Stability Assay

This assay is a standard in vitro method to determine the metabolic stability of a compound using liver microsomes.[6][12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound

-

Liver microsomes (human or other species)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds with known metabolic stability

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Thaw the liver microsomes and the NADPH regenerating system on ice.

-

Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the working solution of the test compound.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining test compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[6]

-

Visualizing Key Concepts

The Impact of Fluorination on Drug Properties

Caption: The multifaceted impact of fluorination on drug properties.

Experimental Workflow for Microsomal Stability Assay

Caption: A generalized workflow for an in vitro microsomal stability assay.

Metabolic Shielding by Fluorination

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into heterocyclic scaffolds is a powerful and versatile tool in the medicinal chemist's armamentarium. By understanding the fundamental principles that govern the "fluorine effect," researchers can rationally design molecules with improved pharmacokinetic and pharmacodynamic properties. The ability to enhance metabolic stability, modulate pKa and lipophilicity, and influence conformation underscores the continued importance of organofluorine chemistry in the development of next-generation therapeutics. As our understanding of the nuanced interplay between fluorination and biological systems deepens, and as new synthetic methodologies for the precise introduction of fluorine emerge, the role of fluorinated heterocycles in drug discovery is poised to expand even further.

References

- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to 3-Fluorodihydro-2H-pyran-4(3H)-one: Synthesis, Properties, and Applications in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Fluorodihydro-2H-pyran-4(3H)-one, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom into the pyranone scaffold imparts unique physicochemical properties that can enhance the metabolic stability and bioavailability of parent molecules.[1] This document details the historical context of its synthesis, evolving methodologies for its preparation, its key chemical and physical properties, and its applications as a versatile building block in the development of novel therapeutics. Particular emphasis is placed on the mechanistic rationale behind synthetic strategies and the provision of detailed experimental protocols.

Introduction: The Significance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. When incorporated into heterocyclic frameworks, these effects can be particularly pronounced, leading to compounds with enhanced therapeutic potential.

This compound (also known as 3-fluoro-tetrahydropyran-4-one) is a prime example of a fluorinated heterocyclic building block that has garnered attention in pharmaceutical research. Its rigid, saturated pyranone core provides a defined three-dimensional structure, while the α-fluoroketone moiety offers a reactive handle for further chemical modification. This guide will explore the discovery and synthetic evolution of this valuable compound, providing researchers with the foundational knowledge to effectively utilize it in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 624734-19-6 | |

| Molecular Formula | C₅H₇FO₂ | |

| Molecular Weight | 118.11 g/mol | |

| Appearance | Solid | |

| Boiling Point | 156.9 °C at 760 mmHg | [1] |

| Storage | 2-8°C, sealed, dry | [1] |

Discovery and Historical Synthesis

The advent of stable and selective electrophilic fluorinating reagents, such as those based on N-F bonds, revolutionized the synthesis of α-fluoroketones. It is highly probable that the first synthesis of this compound was achieved through the direct fluorination of a suitable precursor, likely dihydro-2H-pyran-4(3H)-one or a protected derivative.

Modern Synthetic Methodologies

The contemporary synthesis of this compound predominantly relies on the electrophilic fluorination of a pre-formed pyranone ring system. This approach offers high regioselectivity for the introduction of the fluorine atom at the α-position to the carbonyl group.

Synthesis of the Precursor: Dihydro-2H-pyran-4(3H)-one

A common and scalable route to the precursor, dihydro-2H-pyran-4(3H)-one, begins with readily available starting materials. One such method involves the cyclization of 1,5-dichloropentan-3-one, which can be prepared from 3-chloropropionyl chloride and ethylene.[3]

Electrophilic Fluorination

The key step in the synthesis of the title compound is the introduction of the fluorine atom. This is typically achieved using an electrophilic fluorinating agent.

Caption: General workflow for the synthesis of this compound via electrophilic fluorination.

A variety of electrophilic fluorinating reagents are available, with N-F based reagents being the most common due to their stability and selectivity.[4] Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective reagent for the α-fluorination of ketones.[5]

The electrophilic fluorination of a ketone proceeds through the formation of an enol or enolate intermediate. In the presence of an acid or base catalyst, dihydro-2H-pyran-4(3H)-one is converted to its more nucleophilic enol or enolate form. This intermediate then attacks the electrophilic fluorine atom of the fluorinating reagent, leading to the formation of the C-F bond at the α-position.

Caption: Simplified mechanism of electrophilic fluorination of dihydro-2H-pyran-4(3H)-one.

Experimental Protocol: Electrophilic Fluorination using Selectfluor®

The following is a representative, detailed protocol for the synthesis of this compound.

Materials:

-

Dihydro-2H-pyran-4(3H)-one

-

Selectfluor®

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of Dihydro-2H-pyran-4(3H)-one (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Self-Validation: The purity and identity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic fluorine-coupled signal in the NMR spectra will confirm the successful fluorination.

Applications in Drug Discovery

This compound serves as a valuable building block for the synthesis of more complex and biologically active molecules. The presence of the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation. The ketone functionality allows for a variety of chemical transformations, including:

-

Reductive amination: To introduce substituted amine groups.

-

Aldol condensation: To form carbon-carbon bonds and build molecular complexity.

-

Wittig reaction: To introduce exocyclic double bonds.

-

Grignard and organolithium additions: To introduce various alkyl and aryl substituents.

These transformations enable the incorporation of the 3-fluoropyranone motif into a diverse range of molecular scaffolds for the development of novel therapeutic agents targeting a wide array of diseases.

Conclusion

This compound is a key fluorinated heterocyclic intermediate with significant potential in drug discovery. Its synthesis, primarily achieved through the electrophilic fluorination of the corresponding pyranone precursor, is now a well-established process. The unique physicochemical properties conferred by the fluorine atom make this compound an attractive building block for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a solid foundation for researchers to understand and utilize this versatile compound in their synthetic endeavors.

References

- 1. US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 4. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3-Fluorodihydro-2H-pyran-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 3-Fluorodihydro-2H-pyran-4(3H)-one. As a fluorinated heterocyclic ketone, this compound is a valuable building block in pharmaceutical and agrochemical research, particularly in the synthesis of novel compounds with enhanced metabolic stability and bioavailability.[1] However, its unique chemical structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in the laboratory setting.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and informed decision-making for all personnel handling this substance.

Section 1: Compound Profile and Hazard Identification

This compound is a colorless liquid at room temperature.[1] While comprehensive toxicological data for this specific compound is not widely available, the presence of the fluorine atom and the ketone functional group within a pyran ring structure suggests several potential hazards that must be carefully managed.

1.1 Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₅H₇FO₂ | MySkinRecipes[1], Sigma-Aldrich[2] |

| Molecular Weight | 118.11 g/mol | MySkinRecipes[1], Sigma-Aldrich[2] |

| Appearance | Colorless Liquid | MySkinRecipes[1] |

| Boiling Point | 156.9 °C at 760 mmHg | MySkinRecipes[1] |

| CAS Number | 624734-19-6 | MySkinRecipes[1], Sigma-Aldrich[2] |

1.2 Hazard Classification

Based on available data for this compound and analogous compounds, the following hazard classifications should be assumed:

-

Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[2]

-

Flammable Liquid, Category 3 (H226): Based on the parent compound, tetrahydro-4H-pyran-4-one, this compound should be treated as a flammable liquid and vapor.

-

Skin Irritation/Corrosion: The parent pyran structure can cause skin irritation.[3][4] The presence of fluorine may enhance this effect.

-

Serious Eye Damage/Irritation: The parent pyran structure can cause serious eye irritation.[3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

1.3 Key Mechanistic Concerns: The Role of Fluorine

The carbon-fluorine bond is strong, which often imparts metabolic stability to drug candidates. However, under certain conditions (e.g., high temperatures, strong chemical reactions), fluorinated organic compounds can decompose and release highly toxic and corrosive substances like hydrogen fluoride (HF).[5] Therefore, all handling procedures must be designed to prevent thermal decomposition and incompatible chemical mixing.

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

2.1 Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[6]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]

2.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical splash goggles are required at all times.[6] A face shield should be worn over the goggles during procedures with a high risk of splashing.[5]

-

Hand Protection: Chemical-resistant gloves must be worn. Given the limited data on this specific compound, nitrile or neoprene gloves are a reasonable starting point, but it is crucial to consult glove manufacturer compatibility charts and to inspect gloves for any signs of degradation before and during use. Dispose of contaminated gloves properly.

-

Skin and Body Protection: A flame-resistant lab coat or a lab coat made of 100% cotton should be worn and kept buttoned.[5] Avoid synthetic materials that can melt.[5]

-

Footwear: Closed-toe shoes are mandatory.[5]

Experimental Workflow: Risk Assessment and PPE Selection

References

- 1. This compound [myskinrecipes.com]

- 2. This compound AldrichCPR 624734-19-6 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. benchchem.com [benchchem.com]

- 6. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Commercial availability and suppliers of 3-Fluorodihydro-2H-pyran-4(3H)-one

A-Technical-Guide-to-3-Fluorodihydro-2H-pyran-4(3H)-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Heterocyclic Chemistry

3-Fluorodihydro-2H-pyran-4(3H)-one is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and organic synthesis. The introduction of a fluorine atom into the pyranone scaffold dramatically alters its physicochemical properties, offering a powerful tool for modulating metabolic stability, bioavailability, and binding affinity of derivative compounds.[1] As a versatile building block, this compound serves as a key intermediate in the synthesis of complex fluorinated molecules, which are highly sought after in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide provides a comprehensive overview of its commercial availability, core properties, and strategic applications.

Physicochemical & Structural Properties

A clear understanding of the fundamental properties of a building block is critical for its effective application in synthesis and research.

| Property | Value | Reference |

| CAS Number | 624734-19-6 | [][3] |

| Molecular Formula | C₅H₇FO₂ | [1][] |

| Molecular Weight | 118.11 g/mol | [1][][3] |

| Appearance | Liquid or Solid or Semi-solid | |

| Boiling Point | 156.9 °C at 760 mmHg | [1][] |

| Density | 1.15 g/cm³ | [] |

| SMILES | C1COCC(C1=O)F | [] |

| InChI Key | QORMSHMHGGKSSD-UHFFFAOYSA-N | [] |

Commercial Availability and Supplier Landscape

This compound is accessible through various specialty chemical suppliers, catering primarily to the research and development sector. Availability typically ranges from milligram to gram quantities. When selecting a supplier, researchers should consider not only price but also purity, availability of analytical data (like CoA), and lead times.

| Supplier | Product Example | Purity | Notes |

| Sigma-Aldrich (Merck) | AldrichCPR SYX00096 | Not specified | Product intended for early discovery research; buyer is responsible for confirming identity and purity. |

| Ambeed, Inc. | AMBH9884C2AA | 97% | Available in various quantities. |

| BOC Sciences | 624734-19-6 | 97% | Marketed as a useful research chemical.[] |

| Parchem | 624734-19-6 | - | Specialty chemical supplier.[4] |

| MySkinRecipes | Reagent #117701 | 98% | Available in 100mg, 250mg, and 1g sizes.[1] |

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Supplier Selection Workflow

Choosing the right supplier is a critical step that can impact experimental outcomes and project timelines. The following workflow provides a logical process for supplier evaluation.

Caption: A logical workflow for selecting a chemical supplier.

Synthetic Pathways: A Conceptual Overview

While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, its structure suggests logical synthetic disconnections based on established organic chemistry principles. A plausible approach involves the fluorination of a pyranone precursor.

A common strategy for synthesizing related pyranones, such as the non-fluorinated analog Dihydro-2H-pyran-3(4H)-one, starts from readily available materials like α-ketoglutaric acid.[5][6][7] The synthesis typically involves a multi-step process including ketalization, reduction, cyclization, and deprotection.[5]

The introduction of the fluorine atom at the C3 position would likely involve either:

-

Electrophilic Fluorination: Using an electrophilic fluorine source (e.g., Selectfluor®) on a suitable enolate or enol ether precursor of the pyranone ring.

-

Nucleophilic Fluorination: Displacing a leaving group at the C3 position with a nucleophilic fluoride source (e.g., KF, TBAF).

The diagram below illustrates a conceptual synthetic pathway, highlighting a potential fluorination step on a pyranone precursor.

Caption: Conceptual pathway for synthesis via electrophilic fluorination.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a fluorinated building block.[1][3] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance key drug-like properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule.[1]

-

Bioavailability: Fluorine substitution can increase lipophilicity, which may improve a molecule's ability to cross cell membranes.[1]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

This building block is primarily used as an intermediate for creating more complex molecules for screening in drug discovery programs, particularly those targeting neurological disorders or oncology.[1][8]

Handling and Safety

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

-

Storage: The compound should be stored in a freezer under -20°C, sealed in a dry environment. Some suppliers recommend storage at 2-8°C.[1] Always refer to the supplier-specific recommendation.

-

Safety: this compound is classified with GHS07 pictograms, indicating it can be a skin, eye, and respiratory irritant. Hazard statements include H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

Methodological & Application

Chiral Synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one: An Application Note and Protocol

Abstract: This document provides a comprehensive guide to the enantioselective synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one, a valuable fluorinated heterocyclic building block for pharmaceutical and agrochemical research. The core of this protocol is a highly efficient organocatalytic asymmetric α-fluorination of the prochiral ketone, dihydro-2H-pyran-4(3H)-one. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and present expected outcomes based on established literature.

Introduction: The Significance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These influences include enhanced metabolic stability, increased bioavailability, and altered binding affinities.[1][2]

This compound is a chiral, fluorinated derivative of the tetrahydropyran scaffold, a privileged structure in numerous biologically active compounds.[3] Its utility as a synthetic intermediate lies in its bifunctional nature, possessing a reactive ketone and a stereodefined fluorine-bearing center. This makes it an attractive precursor for the synthesis of complex molecules with potential applications in drug discovery and development.[2]

Synthetic Strategy: Organocatalytic Asymmetric α-Fluorination

The most direct and elegant approach to the chiral synthesis of this compound is the asymmetric α-fluorination of the readily available starting material, dihydro-2H-pyran-4(3H)-one (also known as tetrahydropyran-4-one). Organocatalysis, specifically through enamine activation, has emerged as a powerful tool for such transformations, avoiding the use of often toxic or expensive metal catalysts.[1][4][5][6][7]

The key to this enantioselective process is the use of a chiral amine catalyst, which reversibly reacts with the ketone to form a nucleophilic chiral enamine intermediate. This enamine then attacks an electrophilic fluorine source, with the chiral environment of the catalyst directing the fluorination to one face of the enamine, thus establishing the stereocenter. Cinchona alkaloid-derived primary amines have proven to be exceptionally effective catalysts for this transformation, affording high yields and excellent enantioselectivities.[1][4][5][6][7]

Reaction Workflow Diagram

Caption: Experimental workflow for the chiral synthesis.

Detailed Experimental Protocol

This protocol is adapted from the highly successful organocatalytic α-fluorination of cyclic ketones developed by the MacMillan group.[1][4]

Materials and Reagents:

-

Dihydro-2H-pyran-4(3H)-one (Tetrahydropyran-4-one)

-

Chiral primary amine catalyst (e.g., a cinchona alkaloid derivative)

-

Acid co-catalyst (e.g., Trifluoroacetic acid - TFA)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous solvent (e.g., Chloroform, CHCl3)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add dihydro-2H-pyran-4(3H)-one (1.0 mmol, 1.0 eq.).

-

Catalyst Addition: Add the chiral primary amine catalyst (0.1 mmol, 10 mol%) and the acid co-catalyst (e.g., TFA, 0.1 mmol, 10 mol%).

-

Solvent Addition: Dissolve the mixture in anhydrous chloroform (5.0 mL) under an inert atmosphere.

-

Enamine Formation: Stir the reaction mixture at room temperature for 20 minutes to facilitate the formation of the enamine intermediate.

-

Fluorination: Cool the reaction mixture to the desired temperature (e.g., 4 °C) and add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 eq.) in one portion.

-

Reaction Monitoring: Allow the reaction to stir at this temperature for the specified time (typically 24-48 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Expected Results and Data Summary

The described organocatalytic fluorination of tetrahydropyran-4-one is a highly efficient and selective reaction.[1][4] The following table summarizes typical results obtained for this transformation.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 10 | CHCl3 | 4 | 36 | 85 | 95 |

Data presented is representative and based on published results for the fluorination of tetrahydropyran-4-one using a primary amine functionalized Cinchona alkaloid catalyst.[1][4]

Conclusion

This application note details a robust and highly enantioselective method for the synthesis of this compound. The organocatalytic approach offers a practical and efficient alternative to traditional metal-catalyzed methods, providing access to this valuable chiral building block in high yield and optical purity. This protocol should serve as a reliable guide for researchers in academic and industrial settings who are engaged in the synthesis of novel fluorinated compounds for drug discovery and development.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - Journal of the American Chemical Society - Figshare [figshare.com]

- 7. collaborate.princeton.edu [collaborate.princeton.edu]

Application Notes & Protocols: Asymmetric Synthesis of Fluorinated Dihydropyranones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3] Fluorinated dihydropyranones, in particular, represent a class of privileged structures with significant therapeutic potential. This guide provides an in-depth overview of contemporary asymmetric strategies for their synthesis, with a focus on organocatalytic hetero-Diels-Alder reactions. We delve into the mechanistic underpinnings of these transformations, offering field-proven insights to guide experimental design. Detailed, step-by-step protocols for the synthesis of chiral fluorinated dihydropyranones are provided, alongside data presentation and visual workflows to ensure reproducibility and facilitate adoption by researchers in drug discovery and development.

Introduction: The Significance of Fluorinated Dihydropyranones

The introduction of fluorine atoms or fluorine-containing groups (e.g., -CF3) into organic molecules can dramatically alter their biological profiles.[4] These modifications can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties such as lipophilicity and pKa.[3][4] The dihydropyranone core is a common motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The convergence of these two features—fluorination and the dihydropyranone scaffold—creates a powerful synergy for the development of novel therapeutic agents.[1]

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. This guide focuses on catalytic asymmetric methods that provide efficient access to these valuable chiral building blocks.

Core Synthetic Strategy: The Asymmetric Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction, a formal [4+2] cycloaddition, stands out as one of the most powerful and atom-economical methods for constructing six-membered heterocycles like dihydropyranones.[5][6] In this context, an electron-rich diene reacts with an electron-deficient heterodienophile (e.g., a fluorinated carbonyl compound) to form the dihydropyranone ring. The primary challenge lies in controlling the stereochemistry of the newly formed chiral centers.

Organocatalysis has emerged as a dominant strategy for achieving high enantioselectivity in these transformations.[7][8] Chiral organocatalysts, particularly those derived from cinchona alkaloids, have proven to be exceptionally effective.[9][10][11] These catalysts operate through a dual-activation mechanism, simultaneously activating both the diene and the dienophile through non-covalent interactions, such as hydrogen bonding, to orchestrate a highly ordered, stereoselective transition state.

Mechanistic Rationale: Dual Hydrogen Bonding Catalysis

Cinchona alkaloid-derived catalysts, often featuring a squaramide or thiourea moiety, possess both a basic tertiary amine (the quinuclidine nitrogen) and one or more hydrogen-bond donor groups. This bifunctionality is key to their success.

-

Dienophile Activation: The hydrogen-bond donor groups (e.g., squaramide N-H) coordinate to the carbonyl oxygen of the fluorinated dienophile. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Diene Activation & Orientation: The basic quinuclidine nitrogen can deprotonate a pro-nucleophilic diene precursor or interact with the diene to orient it favorably for the cycloaddition. This precise spatial arrangement within the chiral pocket of the catalyst dictates the facial selectivity of the reaction, leading to high enantiomeric excess (ee).

The diagram below illustrates this general principle of dual activation by a bifunctional organocatalyst in an asymmetric hetero-Diels-Alder reaction.

Figure 1: Generalized workflow for the organocatalyzed asymmetric hetero-Diels-Alder reaction.

Experimental Protocols

The following protocol is a representative example for the synthesis of a chiral trifluoromethyl-substituted dihydropyranone using a well-established organocatalytic system.

Protocol: Asymmetric Synthesis of a Trifluoromethyl-Dihydropyranone via Hetero-Diels-Alder Reaction

This protocol is adapted from methodologies described in the literature employing cinchona alkaloid-derived squaramide catalysts for the reaction of trifluoromethyl ketones with activated dienes.

Materials & Reagents:

-

Catalyst: Quinine-derived squaramide catalyst (10 mol%)

-

Dienophile: 1-Aryl-2,2,2-trifluoroethan-1-one (e.g., 2,2,2-trifluoroacetophenone) (1.0 equiv)

-

Diene: Activated diene (e.g., Brassard's diene or Danishefsky's diene) (1.2 equiv)

-

Solvent: Toluene, anhydrous (0.1 M)

-

Additives: 4 Å Molecular Sieves (activated)

-

Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Activate 4 Å molecular sieves by heating under vacuum.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the quinine-derived squaramide catalyst (0.10 mmol, 10 mol%) and activated 4 Å molecular sieves (approx. 100 mg).

-

Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to the flask. Stir the mixture at room temperature for 10 minutes under an inert atmosphere. Add the 1-aryl-2,2,2-trifluoroethan-1-one (1.0 mmol, 1.0 equiv).

-

Cooling and Diene Addition: Cool the reaction mixture to the optimized temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath. Slowly add the activated diene (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

-